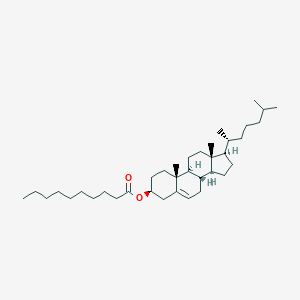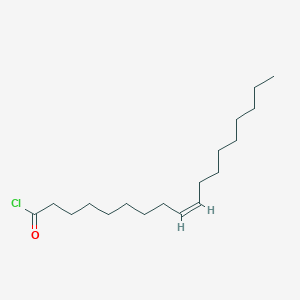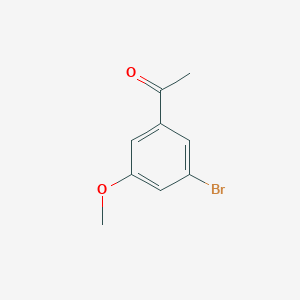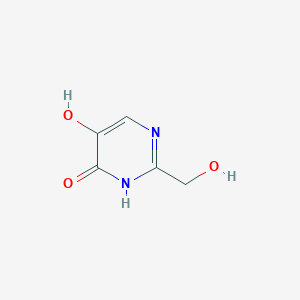
5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one (HPM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. HPM is a pyrimidine derivative that has a hydroxyl group attached to the carbon atom at position 5 and a hydroxymethyl group attached to the carbon atom at position 2. This structure makes HPM a versatile molecule that can be used for various purposes, including as a building block for the synthesis of more complex compounds.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one has also been shown to inhibit the activity of tyrosine kinase, an enzyme involved in the regulation of cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one has been shown to exhibit various biochemical and physiological effects, including the inhibition of COX-2 activity, the inhibition of tyrosine kinase activity, and the induction of apoptosis in cancer cells. 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, the limitations of 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one include its limited solubility in water and its instability under certain conditions.
Direcciones Futuras
There are several future directions for the research on 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one, including the development of more efficient synthesis methods, the investigation of its potential as a chemotherapeutic agent, and the exploration of its applications in other fields, such as materials science and nanotechnology. Additionally, further studies are needed to elucidate the mechanism of action of 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one and to identify its molecular targets.
Métodos De Síntesis
5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one can be synthesized using various methods, including the reaction of 5-chloro-2-hydroxymethylpyrimidine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. Another method involves the reaction of 5-bromo-2-hydroxymethylpyrimidine with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. These methods have been reported to yield 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one in good yields and high purity.
Aplicaciones Científicas De Investigación
5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial activities. 5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one has also been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent.
Propiedades
Número CAS |
120491-07-8 |
|---|---|
Nombre del producto |
5-Hydroxy-2-(hydroxymethyl)pyrimidin-4(1H)-one |
Fórmula molecular |
C5H6N2O3 |
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
5-hydroxy-2-(hydroxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H6N2O3/c8-2-4-6-1-3(9)5(10)7-4/h1,8-9H,2H2,(H,6,7,10) |
Clave InChI |
DMIHNTNTPOLSER-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=N1)CO)O |
SMILES canónico |
C1=C(C(=O)NC(=N1)CO)O |
Sinónimos |
4(1H)-Pyrimidinone, 5-hydroxy-2-(hydroxymethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



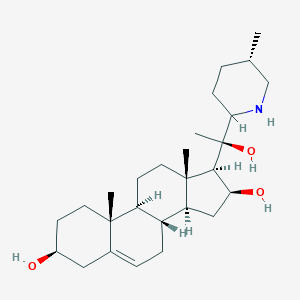
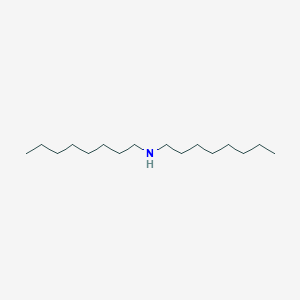
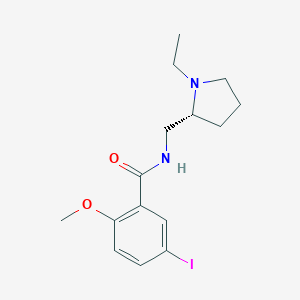
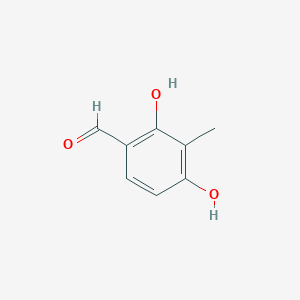
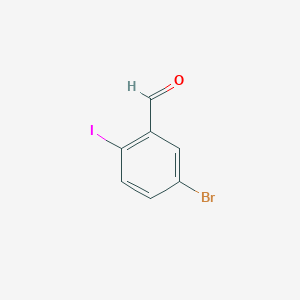


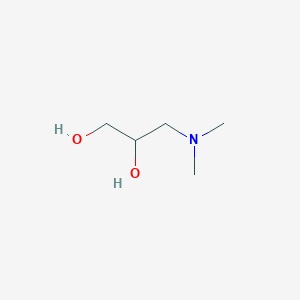
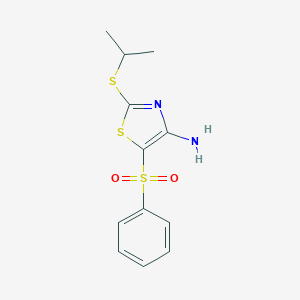
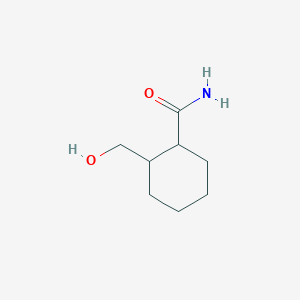
![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)
